molecular formula C10H14N2O2 B15274675 N-[3-(2-aminoethoxy)phenyl]acetamide

N-[3-(2-aminoethoxy)phenyl]acetamide

Cat. No.: B15274675
M. Wt: 194.23 g/mol
InChI Key: UFVPUUQXTLJKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Aminoethoxy)phenyl]acetamide is a substituted acetamide derivative characterized by a phenyl ring substituted at the 3-position with a 2-aminoethoxy group (-OCH₂CH₂NH₂) and an acetamide (-NHCOCH₃) group at the adjacent position. This compound serves as a versatile intermediate in organic synthesis and drug discovery, particularly in the development of analgesics, anti-inflammatory agents, and kinase inhibitors. Its structural features, including the aminoethoxy side chain, enhance solubility and enable hydrogen bonding, which can influence pharmacokinetic properties and target binding .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[3-(2-aminoethoxy)phenyl]acetamide

InChI

InChI=1S/C10H14N2O2/c1-8(13)12-9-3-2-4-10(7-9)14-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13)

InChI Key

UFVPUUQXTLJKAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-aminoethoxy)phenyl]acetamide typically involves the reaction of 3-(2-aminoethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-(2-aminoethoxy)aniline+acetic anhydrideThis compound+acetic acid\text{3-(2-aminoethoxy)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3-(2-aminoethoxy)aniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-aminoethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-[3-(2-aminoethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2-aminoethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

  • Aminoethoxy vs. Methoxy Groups: The 2-aminoethoxy group in the target compound provides both hydrogen bond donor (NH₂) and acceptor (ether oxygen) sites, enhancing interactions with biological targets compared to the methoxy group in N-(3-amino-4-methoxyphenyl)acetamide, which lacks a donor site .
  • Electron-Withdrawing Substituents: Compounds like 2-Methylamino-N-[3-(trifluoromethyl)phenyl]acetamide exhibit increased metabolic stability due to the CF₃ group, whereas the aminoethoxy group in the target compound may confer higher solubility in aqueous environments .
  • Heterocyclic Modifications : The triazine and pyrazine moieties in analogs (e.g., Compound H) introduce planar, aromatic systems that improve binding to enzymes or receptors, contrasting with the simpler phenyl-acetamide scaffold of the target compound .

Biological Activity

N-[3-(2-aminoethoxy)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological interactions, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-(2-aminoethoxy)aniline with acetic anhydride. This reaction is performed under controlled conditions to optimize yield and purity. The general reaction scheme can be summarized as follows:

3 2 aminoethoxy aniline+Acetic anhydrideN 3 2 aminoethoxy phenyl acetamide+Acetic acid\text{3 2 aminoethoxy aniline}+\text{Acetic anhydride}\rightarrow \text{N 3 2 aminoethoxy phenyl acetamide}+\text{Acetic acid}

2. Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and receptor binding. These activities suggest its potential as a lead compound for developing new therapeutic agents. Notable findings include:

  • Enzyme Inhibition : Preliminary studies show that this compound may inhibit specific enzymes involved in various metabolic pathways, although the detailed mechanisms remain under investigation.
  • Receptor Binding : It has been observed to bind to certain receptors, modulating their activity, which could lead to therapeutic applications in treating diseases related to these targets.

3.1 Anticonvulsant Activity

A study evaluated the anticonvulsant activity of related compounds, suggesting that structural modifications in the acetamide group can influence biological efficacy. The compounds were tested in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, revealing promising results for certain derivatives .

CompoundMES ProtectionPTZ Protection
Derivative AYes (100 mg/kg)No
Derivative BYes (300 mg/kg)Yes (100 mg/kg)

3.2 Antibacterial Evaluation

Another study focused on the antibacterial properties of phenylacetamide derivatives, including those structurally similar to this compound. The compounds were tested against various bacterial strains, demonstrating significant antibacterial activity with minimum effective concentrations (EC50) indicating their potential as therapeutic agents .

Bacterial StrainEC50 (µg/mL)
Xanthomonas oryzae25
Xanthomonas axonopodis30
Xanthomonas oryzae pv oryzicola20

The mechanisms by which this compound exerts its biological effects are still being elucidated. Current hypotheses suggest:

  • Modulation of Neurotransmitter Systems : Potential interactions with neurotransmitter receptors could explain its anticonvulsant properties.
  • Inhibition of Bacterial Protein Synthesis : The antibacterial activity may arise from interference with bacterial protein synthesis pathways.

5. Future Directions

Ongoing research aims to further characterize the biological activity of this compound by exploring:

  • Structure-Activity Relationships (SAR) : Investigating how different substitutions on the phenyl ring affect biological activity.
  • In Vivo Studies : Conducting more comprehensive animal studies to assess efficacy and safety profiles.
  • Mechanistic Studies : Elucidating the precise biochemical pathways involved in its action.

Q & A

Q. What are the optimal synthetic routes for N-[3-(2-aminoethoxy)phenyl]acetamide, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves sequential substitution and condensation reactions. For example, a substitution reaction can introduce the 2-aminoethoxy group to 3-nitrophenol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by reduction of the nitro group to an amine (e.g., H₂/Pd-C or Fe/HCl). Acetylation of the amine using acetic anhydride in the presence of a base (e.g., pyridine) yields the final product. Critical parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control to avoid side reactions, and stoichiometric precision for intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR can confirm the acetamide group (δ ~2.1 ppm for CH₃) and aromatic protons (δ ~6.8–7.5 ppm). The 2-aminoethoxy moiety shows peaks for -OCH₂CH₂NH₂ (δ ~3.6–4.0 ppm for OCH₂, δ ~1.8–2.5 ppm for NH₂).
  • Mass Spectrometry (LC-MS/ESI) : Molecular ion peaks at m/z 223.1 [M+H]⁺ and fragmentation patterns validate the molecular formula (C₁₀H₁₄N₂O₂).
  • Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
  • Storage : Store in a cool, dry place away from oxidizing agents.
  • Disposal : Follow hazardous waste protocols for amides and amines. Refer to SDS guidelines for structurally similar acetamides (e.g., 3-aminoacetanilide, CAS 102-28-3) for toxicity benchmarks .

Advanced Research Questions

Q. How do structural modifications to the 2-aminoethoxy group influence the biological activity of this compound derivatives?

  • Methodological Answer :
  • Substituent Analysis : Replace the amino group with alkyl or aryl groups (e.g., -NHCH₃ or -NHC₆H₅) to study steric/electronic effects.
  • Biological Assays : Test modified derivatives in enzyme inhibition assays (e.g., kinase or protease targets) or cell-based models (e.g., cytotoxicity).
  • Structure-Activity Relationship (SAR) : Correlate logP values (lipophilicity) with membrane permeability using HPLC-derived retention times. For example, bulkier substituents may reduce solubility but enhance target binding .

Q. What strategies can resolve discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Impurity Profiling : Use HPLC-MS to identify side products (e.g., unacetylated intermediates) that may interfere with activity.
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to account for potency variations. Statistical tools like ANOVA can isolate experimental variables .

Q. What computational methods are effective in predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonds between the acetamide carbonyl and catalytic lysine residues.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability.
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities. Validate predictions with experimental IC₅₀ values from enzyme assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.